molecular formula C7H9ClN2 B2401442 2-Chloro-N1-methylbenzene-1,4-diamine CAS No. 6085-54-7

2-Chloro-N1-methylbenzene-1,4-diamine

Cat. No.: B2401442
CAS No.: 6085-54-7
M. Wt: 156.61
InChI Key: XCGOCWBIFFICFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N1-methylbenzene-1,4-diamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of benzene, featuring a chlorine atom and a methyl group attached to the benzene ring along with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N1-methylbenzene-1,4-diamine typically involves the chlorination of N1-methylbenzene-1,4-diamine. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N1-methylbenzene-1,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction Reactions: Reduction of the nitro groups can yield corresponding amines, which are valuable in the synthesis of pharmaceuticals and dyes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: 2-Hydroxy-N1-methylbenzene-1,4-diamine.

    Oxidation: 2-Chloro-N1-methylbenzene-1,4-quinone.

    Reduction: this compound derivatives with reduced nitro groups.

Scientific Research Applications

2-Chloro-N1-methylbenzene-1,4-diamine is utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing complex organic molecules, including pharmaceuticals and dyes.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amine groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Chloro-N1-methylbenzene-1,4-diamine: Unique due to the presence of both chlorine and methyl groups.

    4-Chloro-3-methyl-1,2-benzenediamine: Similar structure but different substitution pattern.

    2-Chloro-1,4-benzenediamine: Lacks the methyl group, leading to different chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-chloro-1-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGOCWBIFFICFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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